1,1'-bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
Overview
Description
1,1’-bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium chloride: is a compound that belongs to the family of bipyridinium salts. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound includes two cyanophenyl groups attached to a bipyridine core, with chloride ions balancing the charge.
Mechanism of Action
Mode of Action
It is known that the compound can undergo cyano cyclotrimerization in the presence of zncl2 via an ionothermal method . This process results in the production of a viologen-containing CTF .
Biochemical Pathways
The compound’s ability to undergo cyano cyclotrimerization suggests it may influence pathways related to this process .
Result of Action
The compound’s ability to undergo cyano cyclotrimerization suggests it may have effects related to this process .
Action Environment
The compound’s ability to undergo cyano cyclotrimerization in the presence of zncl2 suggests that the presence of specific ions may influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the reaction of 4-cyanobenzyl chloride with 4,4’-bipyridine under specific conditions. The reaction is usually carried out in a polar solvent such as acetonitrile, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,1’-bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form viologen radicals, which are known for their strong color changes.
Reduction: Reduction reactions can convert the viologen radicals back to their original state.
Substitution: The cyanophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the cyanophenyl groups under basic conditions.
Major Products:
Oxidation: Viologen radicals.
Reduction: Original bipyridinium salt.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1,1’-bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their electronic and catalytic properties .
Biology: In biological research, this compound is used as a redox indicator due to its distinct color changes upon oxidation and reduction. It is also explored for its potential in drug delivery systems .
Medicine: The compound’s ability to form stable complexes with metals makes it a candidate for developing new therapeutic agents, particularly in the field of cancer treatment .
Industry: In the industrial sector, this compound is used in the development of smart materials, such as photochromic and thermochromic sensors. These materials change color in response to light and temperature, making them useful in various applications.
Comparison with Similar Compounds
- 1,1’-bis(2,4-dinitrophenyl)-[4,4’-bipyridine]-1,1’-diium chloride
- 1,1’-bis(3-cyanobenzyl)-[4,4’-bipyridine]-1,1’-diium chloride
- 4,4’-bipyridine
Uniqueness: 1,1’-bis(4-cyanophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to its specific electronic properties and the presence of cyanophenyl groups, which enhance its reactivity and stability. Compared to other bipyridinium salts, this compound exhibits stronger color changes and higher stability in various chemical environments.
Properties
IUPAC Name |
4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile;dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4.2ClH/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24;;/h1-16H;2*1H/q+2;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWJMBTYWXFAHW-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N.[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603282 | |
Record name | 1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50603282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31515-20-5 | |
Record name | 1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50603282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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